Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C12H12BrF3O3 |
|---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
XMEWWKAHFWRRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Bromotrifluoromethyl Precursor
The key aromatic intermediate, 2-bromo-5-(trifluoromethyl)benzene derivatives, is typically synthesized through a multi-step process involving nitration, reduction, diazotization, and bromination starting from commercially available trifluoromethyl-substituted fluorobenzenes.
| Step | Reaction | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Nitration of m-fluorobenzotrifluoride to 5-fluoro-2-nitrobenzotrifluoride | HNO3/H2SO4, <25°C, 2.5 h | 88.1% | 92.1% |
| 2 | Catalytic hydrogenation of nitro group to amine | Raney Ni catalyst, H2 atmosphere | High | >95% |
| 3 | Diazotization and bromination to 2-bromo-5-fluorobenzotrifluoride | CuBr, HBr, NaNO2, 0–5°C, 1–2 h | 76.1% | >98% |
This method yields the brominated trifluoromethylbenzene intermediate with high purity and reasonable yield, using readily available raw materials and recyclable catalysts under mild conditions.
Formation of Ethyl 3-hydroxy-3-(2-bromo-5-(trifluoromethyl)phenyl)propanoate
The synthesis of the target β-hydroxy ester involves the condensation of the bromotrifluoromethyl-substituted benzaldehyde with ethyl acetoacetate or ethyl iodoacetate, followed by stereoselective reduction to introduce the β-hydroxy group.
Aldol or Knoevenagel Condensation:
The aromatic aldehyde (2-bromo-5-(trifluoromethyl)benzaldehyde) reacts with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form a β-ketoester intermediate.Stereoselective Reduction:
The β-ketoester intermediate is reduced to the β-hydroxy ester using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Temperature control (0–5°C) and solvent choice (tetrahydrofuran or ethanol) are critical for yield and stereochemical purity.Purification:
The product is isolated by column chromatography or recrystallization (ethyl acetate/hexane) and verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Reaction scheme summary:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Condensation | 2-bromo-5-(trifluoromethyl)benzaldehyde + ethyl acetoacetate + NaOEt | Room temperature, inert atmosphere | Formation of β-ketoester |
| Reduction | NaBH4 or LiAlH4 | 0–5°C, THF or EtOH | Stereoselective β-hydroxy ester formation |
| Purification | Column chromatography or recrystallization | Solvent system: ethyl acetate/hexane | Product isolation |
Catalytic Enantioselective Reformatsky Reaction (Advanced Method)
Recent literature describes a highly catalytic enantioselective Reformatsky reaction mediated by dimethylzinc (Me2Zn) and ethyl iodoacetate with aldehydes or ketones to produce β-hydroxy esters with high enantiomeric excess.
- A chiral ligand (e.g., prolinol derivatives) is used to induce enantioselectivity.
- The reaction is performed in diethyl ether at 0°C.
- The catalytic system involves iterative addition of Me2Zn and ethyl iodoacetate for high conversion.
- Workup includes aqueous quenching, extraction, and purification.
This method allows gram-scale synthesis of β-hydroxy esters, including those bearing trifluoromethyl and bromine substituents on the aromatic ring, with excellent stereocontrol.
Analytical Validation and Purity Assessment
- Purity: Achieved purities are typically above 95%, confirmed by chromatographic methods.
- Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) can be employed to confirm the stereochemistry and molecular conformation, supported by NMR (^1H, ^13C), FT-IR (notably OH stretch ~3400 cm⁻¹ and ester C=O stretch ~1720 cm⁻¹).
- Yield: Overall yields from multi-step synthesis range from 70% to 88% depending on reaction optimization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) in the propanoate backbone undergoes oxidation to form a carbonyl group. Common reagents include:
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃)
Reaction Mechanism :
Key Features :
-
Converts secondary alcohol to ketone
-
Preserves bromine and trifluoromethyl groups
-
Enhances electrophilicity for subsequent reactions
Reduction Reactions
The ester group (-COOEt) can be reduced to a primary alcohol:
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium borohydride (NaBH₄)
Reaction Mechanism :
Key Features :
-
Converts ester to alcohol
-
Retains bromine and trifluoromethyl groups
Substitution Reactions
The bromine atom undergoes nucleophilic substitution:
Reaction Mechanism :
Key Features :
-
Trifluoromethyl group directs substitution to para positions
Scientific Research Applications
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate (CAS 477888-06-5)
- Molecular Formula: C₁₄H₁₃ClFNO₃
- Molar Mass : 297.71 g/mol
- Key Differences :
- Replaces bromine and trifluoromethyl groups with chloro and fluoro substituents.
- Incorporates a 5-isoxazolyl group, introducing heterocyclic aromaticity.
- Lower molar mass (297.71 vs. ~327 g/mol estimated for the target compound) due to reduced halogen size and absence of CF₃.
- Implications : The isoxazole ring may enhance binding to biological targets, while reduced steric bulk could improve solubility .
Ethyl (2E)-3-[2-Bromo-5-(Trifluoromethyl)Phenyl]Prop-2-Enoate (CAS 1345484-78-7)
- Molecular Formula : C₁₂H₁₀BrF₃O₂
- Molar Mass : 329.11 g/mol
- Key Differences: Features a conjugated α,β-unsaturated ester (prop-2-enoate) instead of a hydroxylated propanoate.
- Implications : The double bond increases rigidity and may predispose the compound to Michael addition reactions, unlike the hydroxylated analogue .
Analogues with Amino or Heterocyclic Modifications
Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride (CAS 1955519-95-5)
- Molecular Formula: C₉H₁₅ClF₃NO₂
- Molar Mass : 281.67 g/mol
- Key Differences: Substitutes the aromatic ring with a cyclobutyl group. Contains an amino group (as a hydrochloride salt) instead of a hydroxyl.
Ethyl 3-Amino-4-Cyano-5-(Methylsulfonyl)Thiophene-2-Carboxylate (BP 24095)
- Molecular Formula: Not explicitly stated, but likely includes a thiophene core.
- Key Differences: Replaces the phenyl group with a thiophene ring bearing cyano and methylsulfonyl groups. Amino group at the 3-position instead of hydroxyl.
Key Observations :
- Functional Group Impact: Hydroxyl groups enhance polarity and hydrogen bonding, whereas amino groups (e.g., in BP 24095) enable protonation or salt formation, altering solubility profiles .
- Synthetic Yields : Ureido-thiazole derivatives (e.g., compounds 10d–10f in ) achieve high yields (89–93%), suggesting efficient synthetic routes for structurally complex esters, though their biological relevance remains unspecified .
Biological Activity
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS: 2755721-05-0) is an organic compound notable for its complex structure that includes a brominated aromatic ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrF3O3 |
| Molecular Weight | 341.12 g/mol |
| IUPAC Name | Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
| InChI | InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its permeability across cell membranes. This characteristic may facilitate its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation.
Anticancer Activity
Research into the anticancer potential of related compounds suggests that this compound could exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for similar compounds against pancreatic cancer cells . The mechanism often involves DNA intercalation or inhibition of key enzymes involved in cancer cell metabolism.
Case Study: Cytotoxicity Assessment
In a comparative study involving various derivatives, compounds similar to this compound were assessed for their cytotoxic effects on human lung fibroblast cells (WI38). The IC50 values were found to be approximately 0.36 µM for these derivatives . Such findings indicate a promising therapeutic index that warrants further investigation into this compound's anticancer properties.
Research Findings
Recent investigations into the biological activity of ethyl esters with trifluoromethyl substitutions have yielded encouraging results:
- Antimicrobial Efficacy : Compounds demonstrated effective growth inhibition against resistant strains of bacteria.
- Anticancer Potential : Significant antiproliferative activity was noted against multiple cancer cell lines.
- Mechanistic Insights : Molecular docking studies suggested interactions with key targets such as cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression .
Q & A
Q. What computational tools model the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
